molecular formula C8H8Cl2F3N B2760586 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride CAS No. 2445786-05-8

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride

Cat. No.: B2760586
CAS No.: 2445786-05-8
M. Wt: 246.05
InChI Key: XDZVNYPTQRCJJC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloromethyl group provides reactivity for further functionalization .

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c1-5-6(8(10,11)12)2-3-13-7(5)4-9;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZVNYPTQRCJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

Pharmaceutical Development

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical agents. It has shown promise in the development of:

  • Anticancer Drugs : Its ability to interact with biological targets makes it a candidate for anticancer drug development.
  • Antimicrobial Agents : Research indicates potential antimicrobial properties, with interactions that may inhibit bacterial growth or modify protein functions .

Agricultural Chemicals

This compound is also used in the formulation of agrochemicals, contributing to:

  • Pest Control : It serves as a key ingredient in pesticides and herbicides, enhancing crop protection.
  • Sustainable Practices : By improving the efficacy of agricultural products, it supports sustainable farming practices .

Material Science

In material science, this compound is explored for:

  • Advanced Materials : The compound's properties allow for the creation of polymers with enhanced thermal and chemical resistance.
  • Fluorinated Compounds : Its trifluoromethyl group aids in synthesizing fluorinated compounds that are crucial in various industrial applications .

Organic Chemistry Research

The compound acts as a valuable reagent in organic synthesis:

  • Complex Molecule Synthesis : Researchers utilize it to create complex molecules with precision, facilitating advancements in chemical research .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Pharmaceutical Case Study

A study demonstrated that derivatives of trifluoromethyl pyridines exhibit significant anticancer activities against various cancer cell lines (PC3, K562, Hela, A549). The bioassay results indicated that certain derivatives showed comparable efficacy to established drugs like doxorubicin .

Agricultural Case Study

Research on agrochemical formulations revealed that compounds similar to this compound effectively controlled pests such as Mythimna separata and Spodoptera frugiperda at specified concentrations, highlighting their potential for use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₈H₉Cl₂F₃N 2-(chloromethyl), 3-methyl, 4-CF₃ ~247.9 High lipophilicity (CF₃), reactive chloromethyl group
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride C₉H₁₀Cl₂F₃NO 2-(chloromethyl), 3-methyl, 4-OCH₂CF₃ 276.9 Lower lipophilicity (ether group), stability under refrigeration
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₄H₁₇ClN₄) Chloro, substituted phenyl groups 466–545 High melting points (268–287°C), diverse substituent effects
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride C₇H₇Cl₂F₃N₂ 2-(aminomethyl), 3-chloro, 5-CF₃ 247.05 Polar amino group, reduced electrophilicity

Key Observations :

  • Trifluoromethyl vs. Trifluoroethoxy : The CF₃ group in the target compound increases electron-withdrawing effects compared to the OCH₂CF₃ group in its analog, enhancing electrophilicity at the pyridine ring .
  • Chloromethyl vs. Aminomethyl: The chloromethyl group (target) is more reactive in nucleophilic substitutions than the aminomethyl analog, making it preferable for covalent inhibitor synthesis .
  • Substituent Position : Position 4-CF₃ (target) vs. 5-CF₃ () alters steric and electronic interactions, affecting binding affinity in biological targets .

Reactivity Comparison :

  • The chloromethyl group in the target compound undergoes faster SN2 reactions compared to the trifluoroethoxy analog’s ether linkage.
  • CF₃ groups stabilize intermediates in cross-coupling reactions, whereas OCH₂CF₃ may participate in hydrogen bonding .

Physicochemical and Environmental Data

  • Melting Points : Analogs with bulky substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to crystallinity . The target compound’s melting point is unreported but expected to be lower than phenyl-substituted analogs.
  • Lipophilicity : Calculated logP for the target compound is higher (~2.5) than the trifluoroethoxy analog (~1.8), enhancing membrane permeability .
  • Environmental Persistence : The trifluoroethoxy analog has a reported environmental release rate of 3.42 (). The target compound’s CF₃ group may increase persistence due to stronger C-F bonds .

Biological Activity

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C9H9ClF3N·HCl
  • Molecular Weight : 276.08 g/mol
  • CAS Number : 127337-60-4
  • Purity : >95% (HPLC)
  • Melting Point : 214°C

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group. This moiety enhances lipophilicity and metabolic stability, which can lead to improved biological interactions.

  • Inhibition of Enzymatic Activity : Research indicates that trifluoromethyl-containing compounds often exhibit potent inhibition against various enzymes. For instance, studies have shown that similar compounds can inhibit reverse transcriptase and other key enzymes involved in cellular processes .
  • Receptor Modulation : The presence of the trifluoromethyl group has been linked to increased efficacy at certain receptor sites, enhancing the compound's potential as a therapeutic agent .
  • Antimicrobial Properties : Some derivatives of pyridine compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of a related compound with a trifluoromethyl group, revealing significant inhibition against viral replication in vitro. The mechanism was attributed to interference with viral polymerase activity, highlighting the potential for further development in antiviral therapies .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of pyridine derivatives. The findings suggested that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This was linked to increased apoptosis rates and disruption of cell cycle progression .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityKey Mechanism
This compound127337-60-4Antiviral, AntimicrobialEnzyme inhibition
TrifluoromethylphenylpyridineN/AAnticancerApoptosis induction
2-(Chloromethyl)pyridine hydrochloride6959-47-3Biochemical reagentGeneral reactivity

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine hydrochloride?

Methodological Answer:
The synthesis typically involves chloromethylation of a substituted pyridine precursor. A common approach is reacting 3-methyl-4-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst (e.g., ZnCl₂) under reflux conditions. The reaction requires precise temperature control (80–100°C) to avoid over-chlorination or ring degradation .
Key Considerations:

  • Catalyst Efficiency : ZnCl₂ enhances electrophilic substitution at the pyridine’s 2-position .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by NMR and HPLC .

Advanced: How do substituent positions on the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:
Substituent positions dictate electronic and steric effects. For example:

  • 3-Methyl Group : Steric hindrance reduces nucleophilic attack at the adjacent 2-position but stabilizes intermediates in Suzuki-Miyaura couplings .
  • 4-Trifluoromethyl Group : Electron-withdrawing effects activate the ring for electrophilic substitutions while deactivating it toward nucleophilic pathways .
    Data Contradiction Analysis:
    shows that 2-(Chloromethyl)-4-methylpyridine (CAS 71670-71-8) has a higher lipophilicity (logP = 2.1) than the trifluoromethyl analog (logP = 1.8), impacting solubility in organic media. This discrepancy highlights the need for solvent optimization in cross-coupling workflows .

Basic: What analytical techniques validate the hydrochloride salt form and purity?

Methodological Answer:

  • Chloride Confirmation : Dissolve 20 mg in water and add AgNO₃; a white precipitate confirms Cl⁻. Quantify via ion chromatography (detection limit: 0.1 ppm) .
  • Purity Assessment :
    • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30). Retention time: 4.2 min .
    • Loss on Drying : Dry at 105°C for 3 hrs; mass loss should be ≤5.0 mg/g .

Advanced: What strategies mitigate byproduct formation during nucleophilic substitutions?

Methodological Answer:
Byproducts like 3-methyl-4-(trifluoromethyl)pyridine N-oxide arise from oxidation or over-chlorination. Mitigation strategies include:

  • Temperature Modulation : Maintain reaction temperatures below 100°C to suppress radical side reactions .
  • Catalyst Screening : Replace ZnCl₂ with milder catalysts (e.g., AlCl₃) to reduce electrophilic overactivation .
  • In Situ Monitoring : Use FTIR to track chloromethylation progress (C-Cl stretch at 750 cm⁻¹) and halt reactions at ~85% conversion .

Advanced: How does the trifluoromethyl group affect the compound’s biological activity in pharmacological studies?

Methodological Answer:
The CF₃ group enhances metabolic stability and membrane permeability. In vitro studies using HEK293 cells show:

  • CYP450 Inhibition : IC₅₀ = 12 µM (vs. 45 µM for non-fluorinated analogs), suggesting enhanced drug-drug interaction potential .
  • Neuroinflammatory Markers : In murine microglia, 10 µM reduces IL-6 by 60% (p < 0.01) via NF-κB pathway inhibition, linked to CF₃’s electron-withdrawing effects stabilizing binding interactions .

Basic: What are the key stability challenges for long-term storage of this compound?

Methodological Answer:

  • Hydrolysis : The chloromethyl group is prone to hydrolysis in humid conditions. Store desiccated at -20°C in amber vials to limit moisture uptake .
  • Light Sensitivity : UV-Vis spectra show degradation (λmax = 270 nm) after 72 hrs under UV light. Use argon blankets to prevent radical degradation .

Advanced: How can computational modeling predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models reveal the 2-chloromethyl group has a lower activation energy (ΔG‡ = 28.5 kcal/mol) for SN2 reactions compared to 4-position analogs (ΔG‡ = 33.1 kcal/mol) .
  • Molecular Dynamics : Simulate solvation effects in DMF; the trifluoromethyl group reduces solvent accessibility by 40%, favoring anhydrous conditions for amination .

Basic: What spectroscopic methods characterize structural features of this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH₃), δ 4.75 (s, 2H, CH₂Cl), δ 8.20 (d, 1H, pyridine-H) .
  • FTIR : C-F stretches at 1120–1170 cm⁻¹; pyridine ring vibrations at 1580 cm⁻¹ .
  • HRMS : m/z calculated for C₉H₉ClF₃N⁺: 246.0291; observed: 246.0289 .

Advanced: What are the implications of conflicting bioactivity data in different assay systems?

Methodological Answer:
Discrepancies arise from assay-specific conditions:

  • Cell Line Variability : IC₅₀ in HEK293 (12 µM) vs. SH-SY5Y (28 µM) due to differential expression of efflux transporters (e.g., P-gp) .
  • Solvent Artifacts : DMSO >1% v/v inhibits caspase-3 in apoptosis assays, leading to false negatives. Use PBS-based buffers for dilution .

Advanced: How can regioselective functionalization be achieved at the chloromethyl group?

Methodological Answer:

  • Amination : React with benzylamine (2 eq.) in THF at 0°C to yield 2-(benzylaminomethyl)-3-methyl-4-(trifluoromethyl)pyridine (85% yield). Lower temperatures minimize N-alkylation byproducts .
  • Thiolation : Use NaSH in ethanol/water (1:1) under N₂; monitor via TLC (Rf = 0.5 in hexane/EtOAc 3:1) to isolate the thioether derivative .

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